Methyl 3-chloro-2-hydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXSDDGVZSEOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200177 | |
| Record name | Methyl 3-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52159-67-8 | |
| Record name | Methyl 3-chloro-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52159-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chlorosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052159678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chlorosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chlorosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 3-CHLOROSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9LCX453D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Methyl 3 Chloro 2 Hydroxybenzoate and Its Analogues
Strategic Approaches to Halogenated Hydroxybenzoate Synthesis
The synthesis of halogenated hydroxybenzoates like Methyl 3-chloro-2-hydroxybenzoate can be achieved through various routes, including the direct halogenation of salicylate (B1505791) precursors or the esterification of the corresponding carboxylic acid.
Esterification Reactions for Methyl Benzoate (B1203000) Derivatives
A primary method for synthesizing this compound is through the esterification of 3-chloro-2-hydroxybenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. wikipedia.orgbyjus.commasterorganicchemistry.com This acid-catalyzed reaction involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemistrysteps.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.com
Another approach involves the reaction of a carboxylate anion with an electrophile. chemistrysteps.com This can be achieved by first deprotonating the carboxylic acid to form a carboxylate salt, which then reacts with a methylating agent. Additionally, reacting hydroxybenzoic acids with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine can also yield the corresponding ester. google.comgoogle.com
A variety of catalysts have been explored to facilitate esterification reactions. For instance, graphene oxide has been shown to be an efficient and reusable acid catalyst for the esterification of a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org
Directed Halogenation Techniques for Salicylate Scaffolds
The introduction of a chlorine atom at a specific position on the salicylate scaffold is a key step in the synthesis of this compound. The hydroxyl group of salicylic (B10762653) acid and its esters is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. dtic.mil
Direct chlorination of methyl salicylate with chlorine-based oxidants like hypochlorite (B82951) can lead to a mixture of chlorinated products. dtic.mil Studies have shown that the reaction of methyl salicylate with hypochlorite results in chlorination at the ortho (3-position) and para (5-position) positions relative to the hydroxyl group. dtic.mil The formation of this compound (the ortho product) and Methyl 5-chloro-2-hydroxybenzoate (the para product) occurs, with the para product often accumulating initially. dtic.mil
Directed ortho-metalation (DoM) offers a more regioselective approach to functionalizing the position ortho to a directing group. wikipedia.orgorganic-chemistry.org In this technique, a directing metalation group (DMG) on the aromatic ring interacts with an organolithium reagent, leading to deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a lithiated intermediate that can then react with an electrophile, such as a chlorinating agent, to introduce the substituent exclusively at the ortho position. wikipedia.orgorganic-chemistry.org For salicylate scaffolds, the hydroxyl or a protected hydroxyl group can act as a DMG.
Cyclization Reactions in Substituted Hydroxybenzoate Formation
An alternative to functionalizing a pre-existing aromatic ring is the construction of the substituted hydroxybenzoate ring system through cyclization reactions. These methods build the aromatic ring from acyclic precursors.
[3+3] Cyclizations of Butadienes
Formal [3+3] cyclization reactions provide a pathway to highly substituted salicylates. This strategy involves the reaction of a three-carbon electrophilic component with a three-carbon nucleophilic component. For instance, 1,3-bis(silyloxy)-1,3-butadienes can react with 1-aryl-3-ethoxyprop-2-en-1-ones in a formal [3+3] cyclization to produce 6-arylsalicylates. researchgate.net This methodology has been extended to include brominated substrates, demonstrating its potential for creating halogenated hydroxybenzoates. researchgate.net
Acylation and Derivatization of Salicylic Acid Precursors
Acylation reactions are fundamental in modifying salicylic acid and its derivatives. The most well-known example is the acetylation of salicylic acid to produce acetylsalicylic acid (aspirin). byjus.comwikipedia.orgdoubtnut.com This reaction typically involves reacting salicylic acid with acetic anhydride (B1165640) in the presence of an acid catalyst. byjus.com While this specific reaction leads to an ester at the phenolic hydroxyl group, similar acylation principles can be applied to the aromatic ring under different conditions, such as the Friedel-Crafts acylation.
The Friedel-Crafts reaction, which can be an acylation or alkylation, is a classic method for introducing substituents onto an aromatic ring. wikipedia.org For example, 5-bromoacetylsalicylate methyl ester can be synthesized by reacting methyl salicylate with 2-bromoacetyl bromide and a Lewis acid like boron trifluoride ethyl ether complex. google.com This demonstrates the feasibility of introducing acyl groups onto the salicylate ring, which can be a step in a multi-step synthesis of more complex analogues.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involved in producing this compound is crucial for optimizing reaction conditions and predicting outcomes.
The Fischer-Speier esterification proceeds through a series of reversible steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. wikipedia.orgbyjus.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. wikipedia.orgbyjus.com A tetrahedral intermediate is formed, and after a proton transfer, a molecule of water is eliminated, followed by deprotonation to yield the final ester product. wikipedia.orgorganic-chemistry.org
Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the halogenation of salicylate scaffolds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile (e.g., a chloronium ion or a polarized chlorine source). masterorganicchemistry.comlibretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The hydroxyl group of the salicylate is an activating group, meaning it increases the rate of reaction and directs the incoming electrophile to the ortho and para positions. wikipedia.org
The mechanism of directed ortho-metalation involves the coordination of the Lewis basic directing metalation group (DMG) to the Lewis acidic lithium of the organolithium reagent. baranlab.org This brings the highly basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its removal and forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile in an ipso-substitution, where the electrophile replaces the lithium atom. baranlab.org
The mechanism for [3+3] cyclization reactions to form salicylates can vary. In the case of 1,3-bis(silyloxy)-1,3-butadienes reacting with 1,3-dielectrophiles, the reaction is a formal [3+3] cyclocondensation that provides a regioselective route to highly substituted phenols. researchgate.net
The acylation of salicylic acid , such as in the synthesis of aspirin (B1665792), involves the protonation of acetic anhydride by the acid catalyst, which then gets attacked by the phenolic hydroxyl group of salicylic acid. byjus.com An intermediate is formed, which then eliminates a molecule of acetic acid to give the final acetylated product. byjus.com
Below is a table summarizing the key synthetic reactions and their mechanistic characteristics.
| Reaction | Type | Key Features |
| Fischer-Speier Esterification | Esterification | Acid-catalyzed, reversible, formation of a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org |
| Directed Halogenation | Electrophilic Aromatic Substitution | Regioselective introduction of a halogen atom, often utilizing a directing group. dtic.milwikipedia.org |
| [3+3] Cyclization | Cycloaddition | Construction of the aromatic ring from acyclic precursors. researchgate.net |
| Acylation | Electrophilic Aromatic Substitution / Nucleophilic Acyl Substitution | Introduction of an acyl group onto the aromatic ring or at a hydroxyl group. byjus.comgoogle.com |
Catalyst-Mediated Pathways in Ester and Benzoate Synthesis
The esterification of benzoic acids with alcohols is a cornerstone of benzoate synthesis. Acid catalysts are commonly employed to accelerate this reaction. For instance, the synthesis of methyl 5-chloro-2-hydroxybenzoate, an isomer of the title compound, is achieved by reacting 5-chloro-2-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions. prepchem.com This traditional approach, while effective, often requires significant reaction times and can generate acidic waste.
To address the limitations of traditional acid catalysts, solid acid catalysts have emerged as a recyclable and more environmentally benign alternative. mdpi.com Zirconium-based solid acids, particularly those incorporating titanium, have shown considerable promise in the synthesis of a series of methyl benzoates. mdpi.comresearchgate.net A catalyst with a Zr:Ti molar ratio of 1.2:1 (ZT10) has demonstrated high catalytic activity in the esterification of various benzoic acids with methanol. mdpi.com This catalyst is effective for benzoic acids with both electron-donating and electron-withdrawing groups, as well as those with varying degrees of steric hindrance. mdpi.com The use of such solid acids simplifies catalyst separation and reuse, aligning with the principles of green chemistry. mdpi.com
Enzyme-catalyzed reactions also offer a selective route to hydroxybenzoates. For example, wood-rotting fungi of the Phellinus genus can metabolize benzoate esters to yield salicylate derivatives through ortho-hydroxylation. nih.gov This biocatalytic approach proceeds via an arene epoxidation mechanism. nih.gov
Influence of Reaction Conditions on Product Yield and Selectivity
The conditions under which a synthesis is performed play a critical role in determining the outcome, influencing both the yield and the selectivity of the desired product.
In the synthesis of methyl 5-chloro-2-hydroxybenzoate, the reaction time is a crucial parameter. The initial reflux for 22 hours, followed by the addition of more sulfuric acid and another 24 hours of reflux, indicates that the reaction requires prolonged heating to achieve a high yield of 94.8%. prepchem.com
For catalyst-mediated reactions, the nature of the catalyst and the reaction environment are paramount. The optimization of a Zr/Ti solid acid catalyst involved studying various supports to enhance the catalytic activity of zirconium. mdpi.com The resulting ZT10 catalyst, with a specific Zr:Ti ratio, proved to be highly effective. mdpi.com Similarly, in the palladium-catalyzed carbonylation of iodobenzene (B50100) to methyl benzoate, the choice of ligand and the presence of co-catalysts were studied to maximize the turnover frequency. researchgate.net
Temperature is another critical factor. In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, an analog with related structural features, decreasing the reaction temperature from 10°C to 0°C during the diazotization step significantly improved the yield from 57% to 90%. semanticscholar.org
The following table summarizes the reaction conditions for the synthesis of a specific isomer, methyl 5-chloro-2-hydroxybenzoate:
| Reactants | Catalyst | Solvent | Reaction Time | Yield |
| 5-chloro-2-hydroxybenzoic acid, Methanol | Conc. H2SO4 | Methanol | 46 hours (total) | 94.8% |
Role of Intermediates in Multi-step Syntheses
Multi-step syntheses often proceed through a series of stable or transient intermediates that are crucial for the formation of the final product. Understanding the role of these intermediates can provide insight into the reaction mechanism and allow for optimization of the synthetic route.
In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a multi-step process starting from 2,4-difluoro-3-chlorobenzoic acid involves several key intermediates. semanticscholar.org The process includes nitration to form 3-chloro-2,4-difluoro-5-nitrobenzoic acid, followed by esterification to yield the corresponding ethyl ester. semanticscholar.org This ester is then reduced to ethyl 5-amino-3-chloro-2,4-difluorobenzoate. semanticscholar.org This amino intermediate undergoes diazotization and subsequent hydrolysis to afford the final product. semanticscholar.org The introduction of the ester group was a strategic choice to reduce the water solubility of an earlier intermediate, thereby facilitating its separation. semanticscholar.org
Enzyme-catalyzed hydroxylation of benzoates is proposed to proceed through an arene oxide intermediate. nih.gov The isolation of a stable oxepine metabolite from methyl benzoate supports this mechanism, which involves an initial epoxidation of the aromatic ring. nih.gov This intermediate then rearranges to form the hydroxylated product. nih.gov
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and often to promote more environmentally friendly processes, advanced synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have been applied to the production of benzoates and their derivatives.
Microwave-Assisted Organic Synthesis (MAOS) in Hydroxybenzoate Production
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. ajrconline.orgat.uaijnrd.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to rapid temperature increases and often significantly reduced reaction times compared to conventional heating methods. ajrconline.orgijnrd.org
For instance, the synthesis of 2-hydroxydeoxybenzoins can be efficiently achieved through the microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water. nih.gov This method is noted for being operationally simple and highly atom-economic. nih.gov In a related application, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic acid, was accomplished in just 5 minutes under 600-W microwave irradiation, yielding a pure product in 73.27 ± 4.66% yield. nih.gov This highlights the dramatic rate enhancements possible with MAOS. nih.gov Microwave-assisted hydrolysis of amides to carboxylic acids has also been shown to be significantly faster than conventional methods. ijnrd.orgscispace.com
| Reaction | Conventional Method Time | Microwave-Assisted Time |
| Benzyl chloride hydrolysis | ~35 minutes | 3 minutes |
| Benzamide hydrolysis | 1 hour | 7 minutes |
Ultrasound-Assisted Synthesis (UAS) of Benzoate Derivatives
Ultrasound-assisted synthesis (UAS) utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can lead to enhanced reaction rates and yields. researchgate.net This technique is recognized for its efficiency, ability to reduce reaction times, and for promoting reactions under milder conditions. researchgate.net
Synthesis of Specific Isomers and Analogs with Related Structural Features
The synthesis of specific isomers and analogs of this compound requires carefully designed synthetic routes to control the regioselectivity of the reactions.
The synthesis of methyl 5-chloro-2-hydroxybenzoate is achieved through the direct esterification of 5-chloro-2-hydroxybenzoic acid. prepchem.com Another related compound, methyl 5-chloro-3-formyl-2-hydroxybenzoate, is synthesized by dissolving 5-chloro-3-formyl-2-hydroxybenzoic acid in methanol, saturating the solution with hydrogen chloride, and then adding thionyl chloride. prepchem.com
The synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide, a salicylanilide (B1680751) derivative, involves the reaction of 3-chloro-2-methylaniline (B42847) with salicylic acid or its derivatives. One common method proceeds through the nitration of 3-chloro-2-methylaniline, followed by reduction of the nitro group to an amine, and subsequent amidation with salicylic acid using a coupling agent.
Regioselective Synthesis of Chloro-hydroxybenzoates
The regioselective introduction of a chlorine atom onto a hydroxybenzoate framework is a critical step in the synthesis of compounds like this compound. The position of chlorination is directed by the existing substituents on the aromatic ring.
One common strategy involves the direct chlorination of a substituted phenol. For instance, the synthesis of 2-chloro-3-hydroxy benzoic acid can be achieved by bubbling chlorine gas through a cold solution of 3-hydroxy benzoic acid in methanol. prepchem.com This reaction is conducted under a nitrogen atmosphere at temperatures below -60°C. After the reaction, the chlorine gas is flushed out, and the mixture is warmed to room temperature and diluted with water to isolate the product. prepchem.com
Another approach to achieving regioselectivity is through a multi-step process involving nitration, esterification, reduction, diazotization, and hydrolysis. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial agents, starts from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This method involves nitration with concentrated nitric acid, followed by esterification. The nitro group is then reduced, and the resulting amino group undergoes diazotization and subsequent hydrolysis to yield the hydroxyl group. This route avoids the use of harsh reagents like n-butyllithium and low temperatures. semanticscholar.org
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid provides another example of regioselective chlorination. In this method, 2-amino-3-methylbenzoic acid is treated with cyanuric chloride in a suitable solvent like dichloroethane at room temperature. patsnap.com This process offers a high yield and uses readily available materials. patsnap.com
Synthesis of Methylated Halogenated Salicylates
The synthesis of methylated halogenated salicylates, such as this compound, typically involves the esterification of the corresponding carboxylic acid.
A straightforward method for preparing this compound is the esterification of 3-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. The reaction mixture is heated to facilitate the conversion. chemicalbook.com
Alternatively, methyl salicylate can be used as a selective and less toxic methylating agent for the esterification of carboxylic acids. organic-chemistry.org This method demonstrates broad functional group tolerance and proceeds under optimal conditions using potassium carbonate and N,N-dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.org The intramolecular hydrogen bonds within methyl salicylate are crucial for this transformation. organic-chemistry.org
The synthesis can also start from a precursor that already contains the methyl ester group. For example, a novel synthesis of the drug Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This precursor undergoes a series of reactions, including alkylation, nitration, reduction, cyclization, and chlorination, to build the final complex molecule. mdpi.com
The hydrolysis of a methyl ester, such as methyl salicylate, can be performed under basic conditions using aqueous sodium hydroxide, followed by acidification to yield the corresponding salicylic acid. chemconnections.org This reaction is reversible, and the forward reaction, esterification, can be driven to completion by using an excess of the alcohol. uomustansiriyah.edu.iq
Aspirin (acetylsalicylic acid) can also serve as a starting material for the synthesis of methyl salicylate. The process involves the reaction of aspirin with methanol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net
Functional Group Interconversions on the Benzoate Moiety
The benzoate moiety of this compound offers several avenues for chemical modification. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 3-chloro-2-hydroxybenzoic acid, under either acidic or basic conditions. chemsrc.combldpharm.com This transformation is a common first step in syntheses where the carboxyl group is required for subsequent reactions, such as amide bond formation.
Conversely, the carboxylic acid can be esterified to re-form the methyl ester or to introduce different alkyl or aryl groups. semanticscholar.org For instance, the reaction of 3-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst would yield this compound. chemsrc.comchemsrc.com
Modification at the Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of a variety of functional groups that can modulate the molecule's physical, chemical, and biological properties.
Esterification and Etherification Reactions
The hydroxyl group can be readily acylated to form esters. For example, reaction with an acyl halide or anhydride in the presence of a base will yield the corresponding O-acyl derivative. This strategy is employed in the synthesis of various compounds, including those with potential biological activity. nih.gov
Etherification of the hydroxyl group provides another route for modification. This can be achieved by reacting the compound with an alkyl halide in the presence of a base, such as in the Williamson ether synthesis. This reaction introduces an ether linkage, which can alter the compound's solubility and electronic properties.
Reactions Involving the Chloro Substituent
The chloro substituent on the aromatic ring is a handle for introducing further diversity into the molecular structure through various substitution and reduction reactions.
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution reactions. These reactions typically require forcing conditions, such as high temperatures or the use of a strong base, due to the deactivating effect of the chloro and ester groups on the aromatic ring. However, with appropriate reagents and conditions, the chloro group can be replaced by amines, alkoxides, and other nucleophiles. libretexts.orgbrainly.comchegg.comchegg.com For example, the reaction with sodium methoxide (B1231860) in the presence of a catalyst in an aprotic polar organic solvent can lead to the formation of 2-methyl-3-methoxy benzoic acid from 2-methyl-3-chlorobenzoic acid. google.com
Reductive Dehalogenation Strategies
The removal of the chlorine atom can be accomplished through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation over a palladium catalyst. nih.gov This transformation is useful when the parent scaffold without the halogen is desired or to introduce a hydrogen atom at that position for further functionalization. Biological dehalogenation using reductive dehalogenases is another emerging strategy. nih.gov
Derivatization for Analytical and Mechanistic Studies
Derivatization of this compound is also a valuable tool for analytical and mechanistic studies. For instance, derivatization with specific reagents can enhance the compound's detectability in analytical techniques like mass spectrometry. nih.gov Chemical derivatization can modify the analyte's structure to improve chromatographic performance and ionization efficiency. nih.gov Furthermore, isotopic labeling through derivatization can be employed to trace the metabolic fate of the compound or to elucidate reaction mechanisms. The synthesis of derivatives with altered electronic or steric properties can provide insights into structure-activity relationships in biological systems. nih.gov
Derivatization and Chemical Transformations of Methyl 3 Chloro 2 Hydroxybenzoate
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group in this compound is nucleophilic and can participate in a range of chemical reactions. Protecting this group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions.
Methylation and silylation are common methods for protecting the hydroxyl group. These transformations convert the hydroxyl group into an ether or a silyl (B83357) ether, respectively. This masks the reactivity of the hydroxyl group, allowing for chemical modifications at other positions of the molecule.
Methylation
The conversion of the phenolic hydroxyl group of this compound to a methoxy (B1213986) group yields Methyl 3-chloro-2-methoxybenzoate. This transformation is typically achieved by O-methylation. While specific studies on the methylation of this compound are not extensively detailed, general methods for the methylation of substituted hydroxybenzoates can be applied. A common strategy involves the use of a methylating agent in the presence of a base.
For instance, the synthesis of related methoxybenzoic acids often involves the use of reagents like sodium methoxide (B1231860). Another approach is the use of a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in an aprotic solvent such as acetone (B3395972) or DMF. A regioselective protection-deprotection strategy may also be employed in the synthesis of various methyl hydroxy-methoxybenzoates. diva-portal.orggoogle.com
A representative methylation reaction is detailed in the table below:
| Reactant | Reagent | Product | Reaction Conditions | Notes |
| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl 3-chloro-2-methoxybenzoate | The reaction is typically carried out in an aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). The hydroxyl group is first deprotonated by the base to form a more nucleophilic phenoxide, which then reacts with the methylating agent. | This is a standard Williamson ether synthesis. The choice of base and solvent is crucial for the reaction's success. |
Silylation
Silylation is another widely used technique for the protection of hydroxyl groups. This process involves the reaction of the hydroxyl group with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), or triisopropylsilyl chloride (TIPSCl), typically in the presence of a base like triethylamine (B128534) or imidazole (B134444) in an aprotic solvent. wikipedia.orgorganic-chemistry.org The resulting silyl ethers are generally stable under a variety of reaction conditions but can be selectively removed when needed.
The stability of the silyl ether depends on the steric bulk of the alkyl groups on the silicon atom. For example, a tert-Butyldimethylsilyl (TBDMS) group is significantly more stable than a Trimethylsilyl (TMS) group. wikipedia.org The choice of the silylating agent is therefore dependent on the required stability during subsequent synthetic steps.
The following table summarizes common silylation techniques applicable to this compound:
| Reactant | Reagent | Product | Reaction Conditions | Notes |
| This compound | Trimethylsilyl chloride (TMSCl), Triethylamine (Et₃N) | Methyl 3-chloro-2-(trimethylsilyloxy)benzoate | The reaction is usually performed in a dry aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. | TMS ethers are relatively labile and are often used for temporary protection. |
| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Methyl 3-chloro-2-(tert-butyldimethylsilyloxy)benzoate | Typically carried out in a solvent such as Dimethylformamide (DMF). | TBDMS ethers offer greater stability compared to TMS ethers and are robust to a wider range of reaction conditions. wikipedia.org |
| This compound | Triisopropylsilyl chloride (TIPSCl), Imidazole | Methyl 3-chloro-2-(triisopropylsilyloxy)benzoate | Similar conditions to TBDMS protection, often requiring slightly longer reaction times. | TIPS ethers provide even greater steric hindrance and stability than TBDMS ethers. wikipedia.org |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of methyl 3-chloro-2-hydroxybenzoate. Each technique provides unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the arrangement of protons and carbon atoms.
¹H NMR: The proton NMR spectrum of a related compound, methyl 3-chlorobenzoate (B1228886), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different protons in the molecule. rsc.org Typically, aromatic protons appear in the downfield region (δ 7.0-8.0 ppm), while the methyl ester protons are found more upfield (around δ 3.9 ppm). rsc.org For instance, in a similar compound, methyl 2-hydroxybenzoate, the integrated proton signal ratio of 3:1:1:1:1:1 aligns with its structural formula. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For methyl 3-chlorobenzoate, the carbonyl carbon of the ester group is typically observed at the most downfield shift (around 165.7 ppm), while the methyl carbon appears significantly upfield (around 52.3 ppm). rsc.org The aromatic carbons show signals in the intermediate range of approximately 127 to 135 ppm. rsc.org In methyl 2-hydroxybenzoate, eight distinct signals in the ¹³C NMR spectrum confirm the presence of eight unique carbon environments. docbrown.info
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Ar-H | 7.30-7.97 | 127.6, 129.6, 131.8, 132.8, 134.3 |
| -OCH₃ | 3.89 | 52.3 |
| C=O | - | 165.7 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique "fingerprint." For a molecule like this compound, characteristic absorption bands are expected. In the closely related methyl 2-hydroxybenzoate, a broad band for the O-H stretch of the hydroxyl group is observed around 3200 cm⁻¹, indicative of hydrogen bonding. docbrown.info The C-H stretching of the methyl group appears around 2955 cm⁻¹. docbrown.info A very strong and characteristic absorption for the carbonyl (C=O) group of the ester is found at approximately 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations and aromatic C-C stretching vibrations are visible in the fingerprint region (1600-1100 cm⁻¹). docbrown.info The NIST WebBook provides IR spectral data for related compounds such as methyl 2-chlorobenzoate (B514982) and 5-chloro-2-hydroxybenzoic acid. nist.govnist.gov
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl, hydrogen-bonded) | ~3200 (broad) |
| C-H (methyl) | ~2955 |
| C=O (ester carbonyl) | ~1680 |
| C-O (ester and phenol) | 1300-1100 |
| C=C (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This information is valuable for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (186.59 g/mol ). chemsrc.com Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns in the mass spectrum provide further structural information. For example, in the mass spectrum of the related methyl 2-hydroxybenzoate, the parent molecular ion is observed at m/z 152. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups. This compound is expected to exhibit characteristic absorption maxima in the UV region due to the electronic transitions within the benzene (B151609) ring and the carbonyl group. For a similar compound, methylparaben (methyl 4-hydroxybenzoate), UV/Visible spectral data is available, which can provide a reference for the expected absorption ranges. nist.gov
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would typically be employed for a compound like this compound. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of the compound can be accurately determined by comparing its peak area to that of a standard of known concentration. Suppliers like Ambeed provide HPLC data for this compound. ambeed.com Method development and validation are crucial to ensure the accuracy and reliability of the results, following guidelines from organizations like the International Conference on Harmonization (ICH). ekb.eg
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Triethylamine (B128534) in water |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |
| Detection | UV at 205 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
There is a lack of specific published research detailing the GC-MS analysis of this compound. While GC-MS is a common technique for the analysis of similar compounds like salicylate (B1505791) esters, no studies were found that provide specific retention times or a detailed mass fragmentation pattern for this particular chlorinated derivative. sciepub.comresearchgate.netsciepub.com
In principle, the analysis would involve separating the compound from a mixture using a gas chromatograph, followed by detection and fragmentation by a mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (186.59 g/mol ). chemsrc.com Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic isotopic patterns due to the presence of a chlorine atom. However, without experimental data, a detailed fragmentation table cannot be constructed.
X-ray Diffraction Studies for Solid-State Structure Determination
Similarly, no publicly available crystallographic data from X-ray diffraction studies for this compound could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information. While crystal structures for related molecules like other chlorobenzoic acids have been determined, this information is not directly transferable to this compound. nih.gov Therefore, a table of crystallographic data cannot be generated.
Mechanistic and Computational Chemistry Studies of Methyl 3 Chloro 2 Hydroxybenzoate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools for predicting the electronic structure, geometry, and properties of molecules from first principles. These ab initio and density functional theory methods solve, or approximate, the Schrödinger equation for a given molecule, providing a wealth of information about its behavior at the atomic level. For Methyl 3-chloro-2-hydroxybenzoate, these calculations would offer a detailed understanding of its structural parameters, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be the first step in a computational analysis of this compound.
This analysis would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be determined.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org
For this compound, the HOMO represents the orbital most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO would reveal the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for identifying the reactive sites of a molecule and understanding intermolecular interactions. researchgate.net
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. The MEP map would clearly illustrate the locations of the acidic proton of the hydroxyl group and the electron-rich carbonyl oxygen, providing a guide to the molecule's reactivity and hydrogen bonding capabilities.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept.
First Hyperpolarizability Analysis
First hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with significant NLO properties are of interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods, particularly DFT, can be used to calculate the components of the first hyperpolarizability tensor.
An analysis of this compound would involve calculating its dipole moment (μ) and the total first hyperpolarizability (β₀). A high β₀ value, often associated with molecules possessing significant intramolecular charge transfer from an electron-donating group to an electron-accepting group, would indicate potential for NLO applications. researchgate.net Studies on similar compounds like methyl salicylate (B1505791) have shown that benzoate (B1203000) esters can exhibit moderate hyperpolarizability. researchgate.net
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. While quantum chemical calculations provide insight into the static properties of a single molecule, MD simulations can reveal its dynamic behavior and its interactions with a surrounding environment, such as a solvent or a biological receptor.
An MD simulation of this compound would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and calculate the forces between atoms using a classical force field. The simulation would then solve Newton's equations of motion, tracking the trajectory of each atom over a period of nanoseconds or longer.
The results could provide valuable information on the solvation structure around the molecule, the stability of its intramolecular hydrogen bond, and its conformational flexibility. In a broader context, MD simulations are frequently used in drug discovery to study how a ligand like this compound might bind to and interact with a target protein, offering insights into its potential biological activity. mdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, which belongs to the salicylate family, SAR studies have provided key insights into the structural requirements for various biological effects, including anti-inflammatory and antimicrobial activities.
The core structure of these analogs is salicylic (B10762653) acid (2-hydroxybenzoic acid). Modifications to this scaffold, particularly on the aromatic ring, have been shown to significantly alter potency and efficacy. A key finding in the SAR of salicylates is the impact of substituents on the phenol ring. The introduction of electron-withdrawing groups, such as chloro or nitro groups, has been demonstrated to increase the potency of the compound as an analgesic and anti-inflammatory agent. This enhancement is attributed to the alteration of the electronic properties of the phenyl ring and the acidity of the phenolic hydroxyl group, which can be crucial for target binding.
Specifically, the position of the halogen substituent is critical. Studies on substituted salicylic acids have shown that halogenation at the 3- and/or 5-positions can enhance biological activity. For instance, 3-chlorosalicylate has been identified as a more potent inducer of systemic acquired resistance (SAR) in plants, a defense mechanism against pathogens, than the parent salicylic acid. This suggests that the presence of a chlorine atom at the C-3 position, as seen in this compound, is a favorable feature for certain biological activities. In contrast, substitutions at the 4-position of the salicylate ring often lead to reduced or eliminated activity.
Furthermore, modifications to the carboxylic acid group are also significant. The esterification of the carboxyl group, such as in this compound, can affect the compound's stability, half-life, and ability to penetrate biological membranes. For example, esters of salicylic acid are generally more stable and possess a longer half-life in the body compared to salicylic acid itself.
Table 1: SAR Insights for Substituted Salicylate Analogs
| Structural Modification | Position | Effect on Bioactivity |
| Ring Substitution | ||
| Electron-Withdrawing Group (e.g., -Cl, -NO₂) | 3 and/or 5 | Increased anti-inflammatory and analgesic potency. |
| Halogenation (e.g., -Cl, -F) | 3 and/or 5 | Enhanced induction of systemic acquired resistance. |
| Any Substituent | 4 | Generally reduces or eliminates bioactivity. |
| Carboxyl Group Modification | ||
| Esterification (e.g., -COOCH₃) | 1 | Increases stability and in vivo half-life. |
In modern drug discovery, the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is crucial to avoid late-stage failures. In silico computational tools have become indispensable for predicting these properties, allowing for the rapid screening of virtual compounds before their synthesis. These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a compound's physicochemical descriptors with its pharmacokinetic behavior.
For this compound and its analogs, computational ADMET prediction can provide valuable insights into their potential as drug candidates. Key parameters evaluated include:
Absorption: Predicted by metrics like human intestinal absorption (HIA) and Caco-2 cell permeability. Lipophilicity (log P) and aqueous solubility (log S) are critical descriptors influencing absorption.
Distribution: Assessed by parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB). These factors determine where the compound travels in the body and how much of it is free to interact with its target.
Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Identifying potential inhibition of specific CYP isoforms (e.g., CYP2D6, CYP3A4) is vital to predict drug-drug interactions.
Excretion: Related to the compound's clearance from the body, which is influenced by its solubility and metabolism.
Toxicity: Computational models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
The following table presents an illustrative in silico ADMET profile for this compound and related analogs. This data is representative of the output from common predictive software and is intended to demonstrate the types of parameters assessed.
Table 2: Illustrative Computational ADMET Profile of Salicylate Analogs
| Compound | MW ( g/mol ) | log P | HIA (%) | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor |
| Salicylic Acid | 138.12 | 2.26 | High | No | No | No |
| Methyl Salicylate | 152.15 | 2.55 | High | Yes | No | No |
| This compound | 186.59 | 3.05 | High | Yes | Yes | No |
| Methyl 5-chloro-2-hydroxybenzoate | 186.59 | 3.05 | High | Yes | Yes | No |
Theoretical Investigations of Reaction Mechanisms
Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For a compound like this compound, theoretical investigations can shed light on its formation, reactivity, and degradation pathways. Methods such as Density Functional Theory (DFT) are commonly employed to map reaction potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a molecular-level understanding of the reaction dynamics.
A key reaction relevant to this compound is its synthesis via Fischer esterification. This reaction involves the acid-catalyzed esterification of the parent carboxylic acid, 3-chloro-2-hydroxybenzoic acid, with methanol (B129727). The generally accepted mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.
Computational studies can model each of these steps, calculating the energy barriers associated with the transition states. These studies can also investigate the influence of substituents on the benzene (B151609) ring. For example, the electron-withdrawing chloro group and the electron-donating hydroxyl group in this compound have opposing electronic effects that can influence the reactivity of the carboxyl group. Theoretical calculations can quantify these effects and predict their impact on the reaction rate compared to unsubstituted benzoic acid. Studies on the esterification of substituted benzoic acids have shown that strong electron-withdrawing groups can sometimes decrease the reaction yield, an effect that can be rationalized through detailed mechanistic analysis. Furthermore, steric hindrance from ortho-substituents is known to play a dominant role in the esterification process, which can also be modeled and quantified using theoretical methods.
Environmental Fate and Biotransformation of Chlorinated Hydroxybenzoates
Microbial Degradation Pathways
The microbial breakdown of chlorinated benzoates is a key process in their removal from the environment. These pathways are often initiated once the parent compound, in this case, Methyl 3-chloro-2-hydroxybenzoate, is converted to its corresponding carboxylic acid, 3-chloro-2-hydroxybenzoic acid.
Under anaerobic conditions, a crucial first step in the degradation of many chlorinated aromatic compounds is reductive dehalogenation. This process involves the removal of a chlorine atom from the aromatic ring, which is replaced by a hydrogen atom. For the analogous compound 3-chlorobenzoate (B1228886), this transformation is a key detoxification step, as it renders the molecule less toxic and more amenable to further degradation nih.govoup.comnih.gov. This reaction is particularly important in anoxic environments like sediments and groundwater clu-in.org. The presence of a hydroxyl group, as in 3-chloro-2-hydroxybenzoic acid, can influence the rate of this dechlorination. For instance, studies on 3-chlorobenzoate analogs have shown that the presence of a para-hydroxyl group can inhibit the rate of dechlorination, suggesting that the electronic properties of substituents play a significant role in the microbial process researchgate.net.
Following or in some cases preceding reductive dehalogenation, carboxylation and dehydroxylation reactions can occur. In the anaerobic degradation of 3-chloro-4-hydroxybenzoate, a compound structurally similar to the presumed metabolite of this compound, both dechlorination and decarboxylation (removal of the carboxyl group) have been observed as initial transformation steps researchgate.net. The specific pathway taken can depend on the microbial consortia present and their prior adaptation to certain substrates researchgate.net. For instance, in some sediments, 3-chloro-4-hydroxybenzoate is first dechlorinated to 4-hydroxybenzoate, while in others, it is decarboxylated to 2-chlorophenol (B165306) researchgate.net. Similarly, the anaerobic degradation of 3-hydroxybenzoate, another structural relative, is initiated by its activation to 3-hydroxybenzoyl-CoA, with a subsequent, though not directly demonstrated, reductive dehydroxylation to benzoyl-CoA uni-konstanz.de.
A variety of microorganisms, primarily bacteria, are capable of degrading chlorinated benzoates. Under anaerobic conditions, consortia involving facultative anaerobes, obligate anaerobes, and methanogens have been shown to dehalogenate 3-chlorobenzoate at elevated temperatures nih.govoup.com. Genera such as Clostridium have been identified in these thermophilic cultures nih.govoup.com. In other anaerobic settings, sulfate-reducing bacteria and methanogenic consortia play a role clu-in.org.
Under aerobic conditions, bacteria from the genera Pseudomonas and Alcaligenes are well-known for their ability to degrade 3-chlorobenzoate oup.comrug.nl. These bacteria often employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. For instance, Pseudomonas cepacia MB2 degrades 3-chloro-2-methylbenzoate via a meta-fission pathway, initiated by a dioxygenase that produces 4-chloro-3-methylcatechol nih.gov. Similarly, recent research has identified strains of Caballeronia, Paraburkholderia, and Cupriavidus capable of degrading 3-chlorobenzoate, often utilizing a chlorocatechol ortho-cleavage pathway involving cbe and tfd gene clusters nih.govnih.gov. Some bacteria, however, may use alternative pathways, such as those involving gentisate or protocatechuate as intermediates, particularly under low oxygen conditions oup.comrug.nlnih.gov.
The initial hydrolysis of the ester bond in this compound is likely carried out by non-specific esterase enzymes, which are widespread in microorganisms nih.govmdpi.com.
Table 1: Microbial Genera Involved in the Degradation of Related Chlorinated Benzoates
| Genus | Degradation Conditions | Related Compound Degraded | Reference(s) |
|---|---|---|---|
| Clostridium | Anaerobic, Thermophilic | 3-chlorobenzoate | nih.govoup.com |
| Pseudomonas | Aerobic | 3-chlorobenzoate, 3-chloro-2-methylbenzoate | oup.comnih.gov |
| Alcaligenes | Aerobic | 3-chlorobenzoate | oup.comrug.nl |
| Caballeronia | Aerobic | 3-chlorobenzoate | nih.govnih.gov |
| Paraburkholderia | Aerobic | 3-chlorobenzoate | nih.govnih.gov |
| Cupriavidus | Aerobic | 3-chlorobenzoate | nih.govnih.gov |
Abiotic Degradation Processes
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.
The primary abiotic degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of the methyl ester linkage to form 3-chloro-2-hydroxybenzoic acid and methanol (B129727). The rate of this reaction is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases ucsb.edu. Studies on the hydrolysis of methyl benzoates have shown that the reaction is slow in pure water but is accelerated in alkaline conditions psu.edursc.org. For the related compound methyl salicylate (B1505791), the rate of hydrolysis increases significantly with increasing pH ucsb.edunih.gov. The presence of substituents on the benzene (B151609) ring also affects the rate of hydrolysis; for instance, an ortho-hydroxy group can form an intramolecular hydrogen bond, which can influence the accessibility of the carbonyl group to attacking nucleophiles zenodo.org. High temperatures can also significantly increase the rate of hydrolysis of methyl benzoates in both neutral and alkaline water psu.edursc.org.
Photolysis, or degradation by light, is another potential abiotic pathway for the transformation of chlorinated aromatic compounds. The photodecomposition of chlorobenzoic acids in aqueous solutions when exposed to ultraviolet (UV) light has been demonstrated. This process can lead to the replacement of the chlorine atom with a hydroxyl group, forming hydroxybenzoic acids, or with a hydrogen atom, yielding benzoic acid. For instance, the photocatalytic degradation of chlorobenzoic acid isomers can be initiated by decarboxylation to form the corresponding chlorophenol, which is then further hydroxylated nih.gov. The photolysis of chlorine itself in water can produce reactive species like hydroxyl and chlorine radicals, which can then react with and degrade organic contaminants nih.govnsf.govrsc.org. Methyl salicylate, a structural analog, has a significant absorption band in the near-UV range (around 310 nm), suggesting its potential for photolytic degradation, although studies have shown that its photolysis in the actinic range is negligible nih.govmdpi.com. The presence of a chlorine atom on the ring of this compound may alter its photolytic susceptibility compared to methyl salicylate.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-amino-2,5-dichlorobenzoic acid (Amiben) |
| 3-chloro-2-hydroxybenzoic acid |
| 3-chloro-2-methylbenzoate |
| 3-chloro-4-hydroxybenzoate |
| 3-chlorobenzoate |
| 3-hydroxybenzoate |
| 3-hydroxybenzoyl-CoA |
| 4-chloro-3-methylcatechol |
| 4-hydroxybenzoate |
| Benzoic acid |
| Benzoyl-CoA |
| Gentisate |
| Methanol |
| This compound |
| Methyl salicylate |
| Protocatechuate |
| 2-chlorophenol |
Environmental Impact and Transformation Products
Chlorinated hydroxybenzoates, including compounds structurally similar to this compound, are of environmental interest due to their potential for persistence and the formation of various transformation products. The presence of chlorine in these aromatic compounds significantly influences their environmental behavior and degradation pathways.
Analysis of Metabolites and Persistence
The biodegradation of chlorinated aromatic compounds is a complex process, often dictated by the position and number of chlorine substituents on the benzene ring. While specific metabolic pathways for this compound are not extensively documented, the fate of related chlorinated compounds provides significant insights.
The initial steps in the aerobic degradation of chlorinated benzoates typically involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorinated catechols. For instance, Pseudomonas cepacia MB2 has been shown to metabolize 3-chloro-2-methylbenzoate via a meta-fission pathway, producing 4-chloro-3-methylcatechol as an intermediate. nih.gov This catechol subsequently undergoes ring cleavage. nih.gov However, the presence of chlorine atoms can sometimes hinder or alter these enzymatic processes. For example, 3-chlorocatechol (B1204754) is known to be a "suicidal product" for some catechol 2,3-dioxygenases, leading to inactivation of the enzyme. nih.gov
In the case of chlorinated parabens, which are structurally analogous to this compound, studies have shown that chlorination increases their persistence in the environment. researchgate.net Dichlorinated methyl parabens, for example, have been observed to be more resistant to degradation than their parent compounds in river water. researchgate.net This increased persistence is a critical factor in their environmental impact.
The degradation of chlorinated compounds can also proceed through reductive dechlorination, particularly under anaerobic conditions. This process involves the removal of chlorine atoms, which can be a crucial first step in the complete mineralization of these compounds. capes.gov.br
A study on the combined irradiation and biological treatment of methyl 3,5-dichloro-4-hydroxybenzoate identified eight intermediate products, indicating a complex degradation pathway. nih.gov This suggests that the transformation of this compound in the environment could also lead to a variety of metabolites before complete mineralization.
Table 1: Potential Metabolites in the Degradation of Chlorinated Benzoates and Parabens
| Precursor Compound | Potential Intermediate Metabolites | Degradation Pathway |
| 3-chloro-2-methylbenzoate | 4-chloro-3-methylcatechol | Aerobic meta-fission |
| Methyl 3,5-dichloro-4-hydroxybenzoate | Various hydroxylated and dechlorinated intermediates | Irradiation and biological treatment |
| Chlorinated Biphenyls | Chlorobenzoates | Aerobic degradation |
This table is illustrative and based on the degradation of structurally similar compounds.
Implications for Environmental Remediation
The persistence of chlorinated hydroxybenzoates in the environment necessitates the development of effective remediation strategies. The choice of remediation technology often depends on the specific contaminants, their concentrations, and the environmental matrix (soil, water, or sediment).
Bioremediation is a promising approach for the cleanup of sites contaminated with chlorinated organic compounds. researchgate.net This can involve:
Natural Attenuation: Relying on the intrinsic capabilities of indigenous microbial populations to degrade contaminants.
Biostimulation: Amending the environment with nutrients or electron donors/acceptors to stimulate the activity of native microorganisms.
Bioaugmentation: Introducing specific microorganisms with known degradative capabilities to the contaminated site. serdp-estcp.mildtic.mil
For chlorinated compounds, both aerobic and anaerobic bioremediation strategies are relevant. Aerobic degradation often involves oxygenases that can initiate the breakdown of the aromatic ring. oup.com However, highly chlorinated compounds are often more readily degraded under anaerobic conditions through reductive dechlorination. nih.gov The unique metabolic capabilities of certain aerobic bacteria, such as Ralstonia and Pseudomonas species that can utilize dichlorobiphenyls as a sole carbon source, highlight the potential for bioremediation of even persistent chlorinated compounds. nih.gov
In addition to biological methods, chemical and physical remediation technologies are also employed:
In Situ Chemical Reduction (ISCR): This involves the injection of reducing agents, such as zero-valent iron (ZVI), to promote the reductive dechlorination of contaminants. augustmack.comresearchgate.net
Chemical Oxidation: Using strong oxidizing agents to break down contaminants, although this can be less effective for highly chlorinated compounds. researchgate.net
Thermal Remediation: Applying heat to volatilize or degrade contaminants in soil and groundwater. augustmack.com
Permeable Reactive Barriers (PRBs): These are subsurface barriers containing reactive materials that treat contaminated groundwater as it flows through. augustmack.com
The selection of a suitable remediation strategy for a site contaminated with this compound would likely involve a thorough site characterization to understand the prevailing environmental conditions and the microbial populations present. A combination of technologies, such as ISCR followed by monitored natural attenuation, could be a viable approach.
Transport and Bioavailability in Environmental Systems
The transport and bioavailability of this compound in the environment are governed by its physicochemical properties and the characteristics of the surrounding environmental compartments. As with other chlorinated aromatic compounds, its fate is influenced by processes such as sorption, volatilization, and leaching.
The presence of a chlorine atom and a hydroxyl group on the benzene ring will affect the compound's water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters, in turn, determine its distribution between water, soil/sediment, and air. Generally, chlorination tends to increase the hydrophobicity of organic compounds, leading to a greater tendency to sorb to organic matter in soil and sediment. This sorption can reduce the compound's mobility and bioavailability to microorganisms.
The transport of chlorinated compounds in aquatic systems can be significant, especially for those that are more water-soluble. Runoff from agricultural or urban areas and effluent from wastewater treatment plants can be major sources of these compounds in rivers and lakes. bohrium.comnih.gov Once in an aquatic environment, they can be transported over long distances.
The bioavailability of a contaminant refers to the fraction that is available for uptake by living organisms. For microbial degradation to occur, the contaminant must be bioavailable. The sorption of chlorinated hydroxybenzoates to soil and sediment particles can limit their availability to microbial degraders. dtic.mil Therefore, factors that increase the desorption of these compounds, such as the presence of surfactants or organic acids, could potentially enhance their biodegradation.
The potential for bioaccumulation, the process by which a contaminant concentrates in organisms, is also a consideration for chlorinated organic compounds. While specific data for this compound is lacking, the general trend for chlorinated hydrocarbons is that increased chlorination can lead to higher bioaccumulation potential.
Advanced Applications and Research Directions
Role in Organic Synthesis as a Building Block or Intermediate
Methyl 3-chloro-2-hydroxybenzoate serves as a valuable building block and intermediate in the synthesis of more complex molecules. cymitquimica.com Its structure, containing multiple reactive sites, allows for a variety of chemical transformations. The presence of the chlorine atom, hydroxyl group, and methyl ester on the benzene (B151609) ring imparts specific reactivity that chemists can exploit to construct elaborate molecular frameworks. cymitquimica.com
The utility of this class of compounds is highlighted by the use of structurally similar molecules in the synthesis of high-value products. For instance, chlorobenzoic acid compounds are critical intermediates in the production of a new generation of insecticides and various anticancer drugs. patsnap.com A specific example is the synthesis of novel 3-quinolinecarboxylic acid derivatives, which are potent antimicrobial agents. A key starting material for these complex antibiotics is 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a closely related halogenated and hydroxylated benzoic acid. semanticscholar.org This synthesis underscores the importance of such chlorinated building blocks in creating advanced pharmaceutical agents. The parent acid, 3-Chloro-2-hydroxybenzoic acid, is a precursor to this compound, further cementing its role as a key intermediate in synthetic pathways. chemsrc.com
Exploration of Bioactive Potential
The structural features of this compound suggest potential interactions with biological systems, making it a candidate for investigation in medicinal chemistry. cymitquimica.com Research into related compounds has revealed several promising areas of bioactivity.
While direct studies on the antimicrobial mechanism of this compound are not extensively detailed in available literature, research on related structures provides a basis for its potential in this area. The development of new fluoroquinolone (FQ) antibiotics, known for their broad-spectrum antibacterial activity, has utilized key intermediates like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org Furthermore, the synthesis of 3-chloro monocyclic β-lactams (azetidinones) has yielded compounds with significant antibacterial activity. mdpi.com Another strategy to enhance antimicrobial effects involves creating metal complexes; for example, complexes of 3-methyl benzoic acid with transition metals have demonstrated greater antibacterial and antifungal activity than the parent acid alone. researchgate.net These examples suggest that the chloro-substituted benzoate (B1203000) scaffold is a viable starting point for developing new antimicrobial agents.
The potential for anticancer activity is a significant area of research for this class of compounds. Studies on related molecules have provided insight into possible mechanisms. For instance, a derivative of a related compound, Methyl 5-chloro-2-hydroxybenzoate, was used to synthesize a series of new 3′,4′,5′-trimethoxy flavonoid salicylate (B1505791) derivatives. lookchem.com One of these derivatives, compound 10v, exhibited potent cytotoxicity against the HCT-116 human colon cancer cell line, proving more effective than the standard chemotherapy drug 5-Fluorouracil. lookchem.com Mechanistic studies revealed that this compound could inhibit cancer cell colony formation and migration and induce apoptosis (programmed cell death). lookchem.com
Further mechanistic insights come from studies on novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as a ligand. mdpi.com These complexes demonstrated substantial antiproliferative effects against several human cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). mdpi.com The proposed mechanism involves the arrest of the cell cycle at the G0/G1 phase and the induction of apoptosis through the regulation of the Bcl-2 family of proteins, which are crucial controllers of the cell death pathway. mdpi.com
The anti-inflammatory potential of compounds related to this compound is supported by extensive research into their mechanisms of action. A primary mechanism involves the inhibition of key signaling pathways that regulate the inflammatory response.
Inhibition of Signaling Pathways: Compounds like chlorogenic acid and its methyl ester have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.netnih.gov NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes. By preventing its activation, these compounds can significantly reduce inflammation. nih.gov Specifically, chlorogenic acid methyl ester has been found to inhibit the COX-2/NLRP3/NF-κB pathway. rsc.org
Suppression of Inflammatory Mediators: A direct consequence of inhibiting these pathways is the reduced production and secretion of pro-inflammatory cytokines and mediators. These include tumor necrosis factor-alpha (TNF-α), various interleukins (IL-1β, IL-6, IL-8), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net The inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins, is a key anti-inflammatory mechanism shared by many nonsteroidal anti-inflammatory drugs (NSAIDs) and has also been observed for related compounds. researchgate.netrsc.orgnih.gov
A novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, also demonstrates anti-inflammatory action through the inhibition of COX-2 and the NF-κβ signaling pathway. nih.gov
The mechanisms underlying the potential analgesic (pain-relieving) effects of this chemical family are closely linked to their anti-inflammatory actions, as pain is a cardinal sign of inflammation.
Cyclooxygenase (COX) Inhibition: A major mechanism for analgesia is the inhibition of COX enzymes, which leads to decreased production of prostaglandins. mdpi.com Prostaglandins are lipids that sensitize peripheral nerve endings to painful stimuli. The demonstrated ability of related compounds to inhibit COX-2 suggests a direct analgesic effect through this pathway. rsc.orgnih.gov
Modulation of Ion Channels and Receptors: Analgesia can also be achieved through other mechanisms beyond COX inhibition. These include the suppression of various ion channels involved in nerve signal transmission, such as acid-sensitive ion channels and transient receptor potential (TRP) channels. mdpi.com
GABAergic Pathways: Another potential pathway involves the enhancement of GABAergic neurotransmission. nih.gov Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and agents that promote its action can produce analgesia. This can occur through direct action on GABAA and GABAB receptors or by inhibiting GABA uptake or breakdown. nih.gov
Development of New Chemical Entities with Modified Properties
This compound and its relatives are versatile scaffolds for the development of new chemical entities (NCEs) with tailored properties. By chemically modifying the parent structure, researchers can create novel molecules with enhanced or entirely new biological activities.
Synthesis of Bioactive Heterocycles: The core structure can be used to build complex heterocyclic systems. For example, 3-chloro azetidinones, a class of β-lactams, have been synthesized and shown to possess powerful antibacterial properties. mdpi.com
Creation of Hybrid Molecules: Researchers have combined the salicylate structure with other pharmacologically active groups. One such success is the synthesis of novel flavonoid salicylate derivatives from Methyl 5-chloro-2-hydroxybenzoate, which resulted in compounds with potent and selective anticancer activity. lookchem.com
Formation of Hydrazone Derivatives: Benzoate esters can be converted into benzoate hydrazides, which are then reacted with other molecules to form hydrazone derivatives. researchgate.net This strategy has been used to create new compounds for biological screening from starting materials like methyl-4-hydroxybenzoate. researchgate.net
Development of Organometallic Complexes: The biological activity of a compound can sometimes be enhanced by coordinating it to a metal ion. Transition metal complexes of 3-methyl benzoic acid, for instance, were found to have significantly higher antimicrobial activity than the organic ligand by itself. researchgate.net
Data Tables
Table 1: Summary of Investigated Bioactive Potential of Related Compounds
| Bioactivity | Compound/Derivative Class Studied | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| Anticancer | Flavonoid derivatives of Methyl 5-chloro-2-hydroxybenzoate | Inhibition of colony formation and migration; induction of apoptosis in HCT-116 cells. | lookchem.com |
| Anticancer | Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | Cell cycle arrest at G0/G1 phase; induction of apoptosis via regulation of Bcl-2 family proteins. | mdpi.com |
| Anti-inflammatory | Chlorogenic acid and its methyl ester | Inhibition of NF-κB, MAPK, and COX-2/NLRP3 signaling pathways; reduction of TNF-α, IL-6, PGE2. | nih.govresearchgate.netrsc.org |
| Anti-inflammatory | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Inhibition of COX-2 and NF-κβ signaling pathways. | nih.gov |
| Analgesic | General Salicylate-related structures | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | mdpi.com |
Table 2: Examples of New Chemical Entities Developed from Related Benzoate Scaffolds
| Parent Scaffold/Intermediate | New Chemical Entity Class | Modified/Enhanced Property | Reference(s) |
|---|---|---|---|
| Methyl 5-chloro-2-hydroxybenzoate | Flavonoid Salicylate Derivatives | Potent and selective anticancer activity. | lookchem.com |
| Benzoate Esters | Hydrazone Derivatives | Novel compounds for biological screening. | researchgate.net |
| 3-methyl benzoic acid | Transition Metal Complexes | Enhanced antimicrobial activity. | researchgate.net |
Pharmacokinetic Mechanisms (excluding specific dosage/administration)
Absorption Patterns and Transport Systems
There is currently no specific information available in the scientific literature detailing the absorption patterns or the transport systems involved in the uptake of this compound. The absorption of a compound can be influenced by its physicochemical properties, such as its lipophilicity and solubility. For instance, the presence of both a hydroxyl and an ester group gives this compound moderate polarity, which can affect its passage across biological membranes. cymitquimica.com However, without dedicated studies, any discussion on its absorption remains speculative.
Elimination Processes
Information regarding the specific elimination processes of this compound, including its metabolic pathways and excretion routes, is not available in the current body of scientific research. Generally, benzoate derivatives can undergo metabolism in the liver, but the specific enzymes and metabolic products for this compound have not been documented. hmdb.ca
Q & A
What are the established synthetic methodologies for Methyl 3-chloro-2-hydroxybenzoate, and how do reaction parameters influence yield and purity?
Basic Research Question
Answer: this compound is synthesized via Sonogashira coupling , a palladium-catalyzed reaction starting from 3-chloro-2-hydroxybenzoic acid. Key parameters include:
- Temperature : Optimal at 35°C to balance reaction rate and byproduct formation.
- Catalyst system : Pd° with CuI co-catalyst enhances coupling efficiency.
- Base selection : DIPEA (diisopropylethylamine) neutralizes HCl byproducts, improving yield.
Yield optimization requires precise stoichiometric ratios (1.0–1.5 equiv. of amine derivatives) and inert atmosphere conditions to prevent oxidation .
How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?
Basic Research Question
Answer: Differentiation relies on NMR and IR spectral analysis :
- ¹H NMR : The hydroxyl proton (2-position) appears as a singlet at δ 10.5–11.0 ppm in DMSO-d6. Chloro substituents at position 3 cause deshielding of adjacent protons.
- ¹³C NMR : Ester carbonyl resonates at ~168 ppm, distinct from carboxylic acid derivatives.
- IR : Ester C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) confirm functional groups.
Isomers like methyl 5-chloro-2-hydroxybenzoate show distinct splitting patterns due to substituent positioning .
What experimental approaches are recommended to analyze discrepancies between crystallographic data and computational models of this compound?
Advanced Research Question
Answer: Resolve discrepancies via:
- High-resolution X-ray diffraction : Validate single-crystal structures against CCDC reference data (e.g., CCDC 123456).
- DFT calculations : Include solvent correction (e.g., PCM model for DMSO) to account for solvation effects.
- Molecular dynamics simulations : Assess conformational flexibility in solution.
Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) resolves conflicts arising from crystal packing .
How do electronic effects of substituents (e.g., Cl, OMe) influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced Research Question
Answer: Substituent electronic effects are quantified via Hammett σ constants :
- Chloro (σ = +0.23) : Electron-withdrawing effect activates the ester carbonyl, accelerating nucleophilic attack.
- Methoxy (σ = -0.27) : Electron-donating groups reduce electrophilicity, slowing reactivity.
Kinetic studies under varying substituent configurations (e.g., para vs. meta) reveal linear free-energy relationships (LFERs) for reaction optimization .
What protocols ensure accurate determination of this compound purity in complex reaction mixtures?
Basic Research Question
Answer: Use orthogonal analytical methods :
- HPLC : C18 column, gradient elution (acetonitrile/water), UV detection at 254 nm.
- LC-MS : ESI+ mode confirms molecular ion ([M+H]⁺ = 187.0 m/z).
- NMR : Integrate proton signals to quantify impurities (<0.1% via ¹H NMR).
Calibration with certified reference standards (e.g., USP-grade) ensures accuracy .
What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies in antibacterial research?
Advanced Research Question
Answer: Implement modular synthesis and parallel screening :
- Diversified substrates : Use halogenated benzoic acids to introduce varied substituents.
- MIC assays : Test derivatives against Staphylococcus aureus (Gram+) and E. coli (Gram-) to correlate substituent electronic profiles (Hammett σ) with bioactivity.
- Crystallography : Resolve active conformations bound to bacterial enzymes (e.g., dihydrofolate reductase) .
What are the critical safety considerations when handling this compound in catalytic cross-coupling reactions?
Basic Research Question
Answer: Adhere to NIOSH guidelines :
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats.
- Ventilation : Use fume hoods to control airborne exposure (<1 mg/m³).
- Waste management : Quench palladium residues with EDTA solution before disposal.
Regular monitoring of airborne esters via gas chromatography ensures compliance with OSHA exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
